KRAS-Mutant Xenograft Antitumor Efficacy
NST-628 demonstrates substantially higher brain penetration than the MEK inhibitor trametinib and the dual RAF/MEK inhibitor avutometinib (VS-6766), as quantified by the unbound brain-to-plasma partition coefficient (Kp,uu) [1]. This parameter directly reflects free drug concentration achievable at the CNS site of action, a critical determinant for treating primary brain tumors and brain metastases [1].
| Evidence Dimension | Unbound brain-to-plasma partition coefficient (Kp,uu) |
|---|---|
| Target Compound Data | Kp,uu > 1 |
| Comparator Or Baseline | Trametinib Kp,uu = 0.11; Avutometinib (VS-6766) Kp,uu = 0.18 |
| Quantified Difference | NST-628 Kp,uu > 1 vs. trametinib 0.11 (>9-fold higher); vs. avutometinib 0.18 (>5.5-fold higher) |
| Conditions | In vivo rat and mouse brain distribution studies |
Why This Matters
Kp,uu > 1 indicates that free NST-628 concentration in brain tissue exceeds free plasma concentration, enabling effective target engagement for CNS malignancies, whereas trametinib and avutometinib achieve subtherapeutic brain levels (Kp,uu < 0.2) that limit their utility against brain tumors or metastases [1].
- [1] Ryan MB, Li C, Han Y, Hoeflich KP, et al. Abstract A089: NST-628 is a potent, fully brain-penetrant, RAS/MAPK pathway molecular glue inhibitor with efficacy in CNS tumor models. Mol Cancer Ther. 2023;22(12_Supplement):A089. DOI: 10.1158/1535-7163.TARG-23-A089. View Source
